
(4S)-4-Hydroxy-5-methylhex-5-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-Hydroxy-5-methylhex-5-en-2-one, also known as HMF (5-hydroxymethylfurfural), is a versatile chemical compound that has gained significant attention in recent years due to its various applications in scientific research. It is a naturally occurring molecule that is formed during the dehydration of sugars and is commonly found in honey, fruit juices, and baked goods. HMF has been extensively studied for its potential use in the development of new drugs, as well as its applications in food chemistry, biofuels, and materials science.
Mechanism Of Action
(4S)-4-Hydroxy-5-methylhex-5-en-2-one has been shown to have a variety of mechanisms of action depending on the specific application. In drug development, it has been shown to inhibit the growth of cancer cells and reduce inflammation by blocking the activity of certain enzymes. In food chemistry, it acts as a flavoring agent by reacting with amino acids to form Maillard reaction products. In biofuels, it can be converted into a variety of other compounds through chemical and biological processes.
Biochemical And Physiological Effects
(4S)-4-Hydroxy-5-methylhex-5-en-2-one has been shown to have a variety of biochemical and physiological effects depending on the specific application. In drug development, it has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. In food chemistry, it acts as a flavoring agent and preservative. In biofuels, it can be converted into a variety of other compounds through chemical and biological processes.
Advantages And Limitations For Lab Experiments
One advantage of using (4S)-4-Hydroxy-5-methylhex-5-en-2-one in lab experiments is its versatility. It can be used in a variety of applications, from drug development to food chemistry to materials science. Another advantage is its relatively low cost and ease of synthesis. However, one limitation is its instability, as it can degrade over time and under certain conditions. Another limitation is its potential toxicity, as high doses of (4S)-4-Hydroxy-5-methylhex-5-en-2-one have been shown to be toxic in some animal studies.
Future Directions
There are many potential future directions for research on (4S)-4-Hydroxy-5-methylhex-5-en-2-one. In drug development, researchers are exploring its potential use in the treatment of cancer, inflammation, and other diseases. In food chemistry, researchers are investigating its use as a natural flavoring agent and preservative. In biofuels, researchers are exploring its potential as a building block for the synthesis of new materials. Overall, (4S)-4-Hydroxy-5-methylhex-5-en-2-one is a promising molecule with many potential applications in scientific research.
Synthesis Methods
(4S)-4-Hydroxy-5-methylhex-5-en-2-one can be synthesized through the acid-catalyzed dehydration of hexoses, such as fructose and glucose. The process involves heating the hexose in the presence of an acid catalyst, such as sulfuric acid, at high temperatures. The resulting product is a yellow to brown crystalline solid with a characteristic odor.
Scientific Research Applications
(4S)-4-Hydroxy-5-methylhex-5-en-2-one has been extensively studied for its potential use in the development of new drugs. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. (4S)-4-Hydroxy-5-methylhex-5-en-2-one has also been studied for its potential use as a precursor in the synthesis of pharmaceuticals and other bioactive compounds. In addition, (4S)-4-Hydroxy-5-methylhex-5-en-2-one has applications in food chemistry, where it is used as a flavoring agent and preservative. It is also being studied for its potential use in the production of biofuels and as a building block for the synthesis of new materials.
properties
CAS RN |
142896-45-5 |
|---|---|
Product Name |
(4S)-4-Hydroxy-5-methylhex-5-en-2-one |
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(4S)-4-hydroxy-5-methylhex-5-en-2-one |
InChI |
InChI=1S/C7H12O2/c1-5(2)7(9)4-6(3)8/h7,9H,1,4H2,2-3H3/t7-/m0/s1 |
InChI Key |
LKGOBWHJXOZFIA-ZETCQYMHSA-N |
Isomeric SMILES |
CC(=C)[C@H](CC(=O)C)O |
SMILES |
CC(=C)C(CC(=O)C)O |
Canonical SMILES |
CC(=C)C(CC(=O)C)O |
synonyms |
5-Hexen-2-one, 4-hydroxy-5-methyl-, (S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



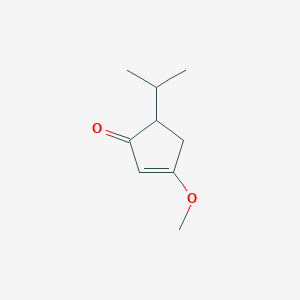
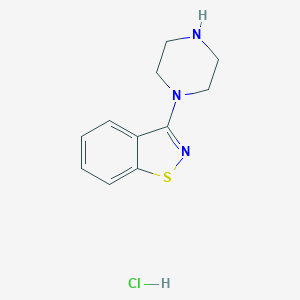
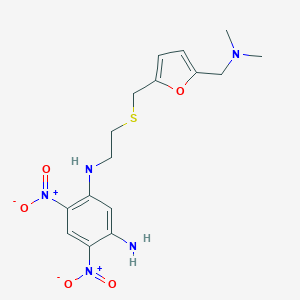
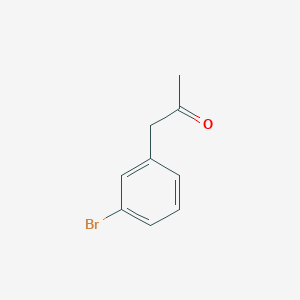

![methyl (1S,2R,4aS,8aR)-2-[(2R)-2-hydroxybutyl]-3-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B130147.png)
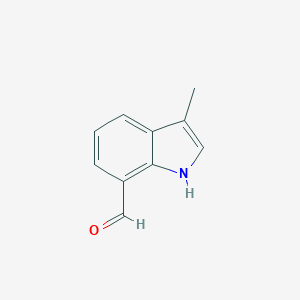
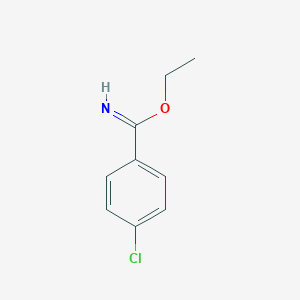
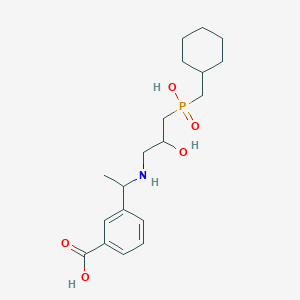
![Methyl 1-[(4-chlorophenyl)methyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B130155.png)
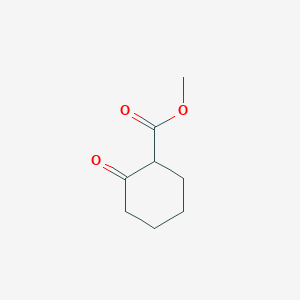
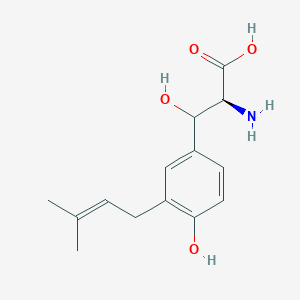
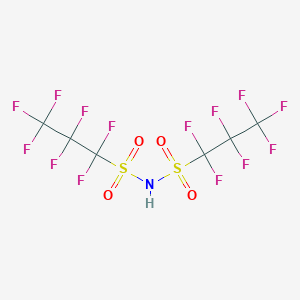
![3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B130166.png)